molecular formula C21H29N3O B11091347 3'-(cycloheptylideneamino)-1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one

3'-(cycloheptylideneamino)-1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11091347
M. Wt: 339.5 g/mol
InChI Key: BPZYTGACLCGROB-UHFFFAOYSA-N
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Description

3’-(Cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a quinazolinone core fused with a cycloheptane ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is introduced by reacting the quinazolinone intermediate with cycloheptanone in the presence of a suitable catalyst, such as a Lewis acid (e.g., AlCl₃) or a base (e.g., NaOH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptylideneamino group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core, especially at positions adjacent to the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3’-(cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is studied for its unique structural properties and potential as a building block for more complex molecules

Biology

Biologically, this compound is investigated for its potential as a pharmacophore. The quinazolinone core is known for its biological activity, and the addition of the spirocyclic structure may enhance its interaction with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The quinazolinone moiety is associated with various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics, due to its rigid spirocyclic structure.

Mechanism of Action

The mechanism of action of 3’-(cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the spirocyclic structure may enhance binding affinity and specificity. Pathways involved could include inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the spirocyclic structure.

    Spirocyclic Compounds: Spiro[indoline-3,4’-piperidine] is another spirocyclic compound but with different core structures.

Uniqueness

3’-(Cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is unique due to its combination of a quinazolinone core and a spirocyclic structure, which imparts distinct chemical and biological properties. This dual feature makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

3-(cycloheptylideneamino)spiro[1H-quinazoline-2,1'-cycloheptane]-4-one

InChI

InChI=1S/C21H29N3O/c25-20-18-13-7-8-14-19(18)22-21(15-9-3-4-10-16-21)24(20)23-17-11-5-1-2-6-12-17/h7-8,13-14,22H,1-6,9-12,15-16H2

InChI Key

BPZYTGACLCGROB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NN2C(=O)C3=CC=CC=C3NC24CCCCCC4)CC1

Origin of Product

United States

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